2-(3,4-Dichlorophenoxy)-5-nitropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.netacs.org Its importance is highlighted by the fact that it is one of the most frequently occurring heterocyclic structures in FDA-approved drugs. acs.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to coordinate with metals, making pyridine derivatives valuable as ligands in catalysis and as building blocks in supramolecular chemistry. researchgate.netnih.gov
In organic synthesis, the pyridine nucleus is considered a "privileged" structure, meaning it can serve as a template for the design of new bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. researchgate.netresearchgate.net However, the electron-deficient nature of the pyridine ring makes its direct functionalization a continuing challenge for synthetic chemists. researchgate.net Consequently, the development of novel methods for the selective synthesis and modification of pyridine-containing molecules remains a vibrant area of research. acs.org
Role of Ether Linkages in Tailored Heterocyclic Compound Design
The ether linkage (C-O-C) is more than just a simple linker in molecular design; it plays a critical role in defining the structural and functional properties of heterocyclic compounds. nih.gov In contrast to an ester bond, the ether bond lacks a carbonyl group, which can lead to stronger intermolecular hydrogen bonding capabilities between other parts of the molecules. nih.gov This seemingly subtle difference can have profound effects on the physical properties of a compound, such as its conformation, membrane permeability, and metabolic stability.
In the context of bioactive molecules, introducing an ether linkage can modulate a compound's lipophilicity, which is a key parameter influencing its pharmacokinetic profile. The geometry of the ether bond also provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for interacting with its biological target. acs.org The synthesis of diaryl ethers, including phenoxypyridines, is often achieved via nucleophilic aromatic substitution, where a phenoxide ion displaces a leaving group (like a halogen) on an activated aromatic or heteroaromatic ring. researchgate.net
Contextualizing 2-(3,4-Dichlorophenoxy)-5-nitropyridine within Contemporary Phenoxypyridine Research
This compound belongs to the phenoxypyridine class of compounds. This class has garnered significant interest, particularly in the field of agrochemicals. Research has shown that certain phenoxypyridine derivatives act as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants, making them effective bleaching herbicides. nih.gov
The synthesis of this compound is a direct application of fundamental principles in heterocyclic chemistry. It is typically prepared through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine (B43025) and 3,4-dichlorophenol (B42033). researchgate.net In this reaction, the electron-withdrawing nitro group at the 5-position of the pyridine ring activates the chlorine atom at the 2-position, facilitating its displacement by the 3,4-dichlorophenoxide ion. libretexts.org The presence of the dichlorophenyl moiety is significant, as dichlorinated aromatic structures are common in many commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.org
The compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening pathways to a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov
Chemical Compound Data
Interactive Table: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 25935-29-9 bldpharm.com |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃ |
| Appearance | Likely a crystalline solid |
| Synthesis | Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 3,4-dichlorophenol. researchgate.net |
Detailed Research Findings
The synthesis of this compound is achieved via the reaction of 2-chloro-5-nitropyridine with 3,4-dichlorophenol. This reaction is a classic example of nucleophilic aromatic substitution. The pyridine ring, made electron-deficient by the powerful electron-withdrawing nitro group, allows the chlorine atom at the 2-position to be substituted by a nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.
The starting material, 2-chloro-5-nitropyridine, is a common building block in organic synthesis. It can be prepared from 2-hydroxy-5-nitropyridine (B147068) by reaction with chlorinating agents like phosphorus oxychloride and phosphorus pentachloride. chemicalbook.comgoogle.com 2-Hydroxy-5-nitropyridine itself can be synthesized through the cyclization of simpler precursors. google.com
The reactivity of the resulting ether is dictated by its functional groups. The nitro group is a key feature, not only for its role in activating the ring for synthesis but also as a handle for further chemical transformations. nih.gov It can be reduced to an amine (2-(3,4-Dichlorophenoxy)-5-aminopyridine), which is a versatile precursor for the synthesis of amides, ureas, and other nitrogen-containing heterocycles. These transformations are pivotal in drug discovery and materials science, allowing for the systematic modification of the compound's structure to optimize its properties for a specific application. nih.govchemimpex.com
Research into related nitropyridine ethers has demonstrated their potential as bioactive agents. For example, various nitropyridyl-based ethers have been synthesized and investigated for their insecticidal and herbicidal activities. nih.govacs.org The specific combination of the 3,4-dichlorophenoxy group and the 5-nitropyridine scaffold in the title compound suggests its potential utility as an intermediate in the development of novel agrochemicals or pharmaceuticals. nih.govchemimpex.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-nitropyridine |
| 2-aminopyridine |
| 2-chloro-5-nitropyridine |
| 2-hydroxy-5-nitropyridine |
| 3,4-dichlorophenol |
| 2,4-Dichlorophenoxyacetic acid |
| Phosphorus oxychloride |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-9-3-2-8(5-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKDIAAVUSISDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 2 3,4 Dichlorophenoxy 5 Nitropyridine
Advanced Synthetic Strategies for 5-Nitropyridine Derivatives
The synthesis of 5-nitropyridine derivatives, including the title compound, leverages a variety of modern organic chemistry techniques. These strategies are designed to be efficient, regioselective, and adaptable to a range of substrates.
Nucleophilic Aromatic Substitution (S_NAr) Approaches
Nucleophilic aromatic substitution (S_NAr) is a cornerstone in the synthesis of substituted pyridines. This reaction is particularly effective for pyridines activated by electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
A primary and widely utilized method for synthesizing 2-(3,4-dichlorophenoxy)-5-nitropyridine involves the direct reaction of 2-chloro-5-nitropyridine (B43025) with 3,4-dichlorophenol (B42033). prepchem.com In this S_NAr reaction, the chlorine atom at the 2-position of the pyridine (B92270) ring, activated by the para-nitro group, serves as a good leaving group. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.
The general mechanism involves the attack of the 3,4-dichlorophenoxide ion on the carbon atom bearing the chlorine. This addition forms a resonance-stabilized Meisenheimer intermediate. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.
A specific preparation involves concentrating a solution of the reactants in dichloromethane, followed by dilution with hexane (B92381) to induce crystallization. This process yields crystalline this compound. prepchem.com
The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for facilitating this reaction. chadsprep.com The nitro group at the 5-position of 2-chloro-5-nitropyridine effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the substitution process.
Table 1: Reaction Parameters for the Synthesis of this compound via S_NAr
| Parameter | Value/Condition |
| Starting Material 1 | 2-Chloro-5-nitropyridine |
| Starting Material 2 | 3,4-Dichlorophenol |
| Solvent | Dichloromethane |
| Crystallization Solvent | Hexane |
| Product Melting Point | 101-102.5°C |
This table is based on data from a specific synthetic procedure and may vary depending on the exact experimental conditions.
An alternative S_NAr strategy employs 5-nitropyridine-2-sulfonic acid as a starting material. The sulfonate group is an excellent leaving group, often more reactive than a halogen, and can be displaced by various nucleophiles. rsc.orgresearchgate.net Research has shown that 5-nitropyridine-2-sulfonic acid and its potassium salt can undergo substitution with oxygen, nitrogen, and halogen nucleophiles. rsc.orgresearchgate.net
For the synthesis of ether derivatives, such as 2-alkoxy-5-nitropyridines, the reaction of 5-nitropyridine-2-sulfonic acid with the corresponding alcohol in the presence of a base provides high yields. For instance, reactions with methanol (B129727) and ethanol (B145695) have yielded 2-methoxy-5-nitropyridine (B154726) and 2-ethoxy-5-nitropyridine (B183313) in 95% and 97% yields, respectively. rsc.orgresearchgate.net While direct reaction with phenols like 3,4-dichlorophenol was not explicitly detailed in the provided search results, the high reactivity of the sulfonic acid precursor suggests this pathway is feasible. However, it was noted that reactions with phenols and anilines were not observed under the studied conditions. rsc.orgresearchgate.net
Table 2: Yields of 2-Substituted-5-nitropyridines from 5-Nitropyridine-2-sulfonic Acid
| Nucleophile | Product | Yield (%) |
| Methanol | 2-Methoxy-5-nitropyridine | 95 |
| Ethanol | 2-Ethoxy-5-nitropyridine | 97 |
| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |
| Ammonia | 2-Amino-5-nitropyridine | 92 |
| Butylamine | 2-Butylamino-5-nitropyridine | 76 |
This data highlights the versatility of 5-nitropyridine-2-sulfonic acid as a precursor for various 2-substituted-5-nitropyridines. rsc.orgresearchgate.net
Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Functionalization
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org The mechanism involves the addition of a carbanion, which has a leaving group at the carbanionic center, to the nitroarene. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the resulting σ-adduct, leading to the substituted product. nih.govacs.org
VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines. organic-chemistry.org For instance, electrophilic 3-nitropyridines react efficiently with alkyl phenyl sulfones and neopentyl alkanesulfonates to yield alkylated products. nih.gov The reaction typically proceeds with high regioselectivity, with substitution occurring at the position ortho or para to the nitro group. organic-chemistry.org While the direct synthesis of this compound via VNS is not explicitly described, the principles of VNS could potentially be adapted for such a synthesis, for example, by using a nucleophile containing the 3,4-dichlorophenoxy moiety and a suitable leaving group.
Mechanistic studies have revealed that the elimination step in VNS can be sensitive to steric hindrance. acs.orgacs.org For example, the reaction of 3-nitropyridine (B142982) with the secondary carbanion of isopropyl phenyl sulfone failed to produce the alkylated product, instead yielding a stable Meisenheimer-type adduct. acs.org This is attributed to the steric hindrance preventing the necessary planarization for the elimination step. acs.orgresearchgate.net
Oxidative Substitution Methods for Pyridine Derivatives
Oxidative substitution methods provide another avenue for the functionalization of pyridines. jcbsc.org A common approach involves the oxidation of 1,4-dihydropyridines to the corresponding pyridines. jcbsc.orgresearchgate.net While this is a powerful method for synthesizing the pyridine core, it is less direct for introducing a substituent like a phenoxy group.
More relevant to the synthesis of substituted pyridines are oxidative C-H functionalization reactions. These methods often involve the use of a metal catalyst and an oxidant to directly couple a pyridine with another molecule. However, the search results did not provide a specific example of synthesizing this compound using an oxidative substitution method.
Pyridine N-Oxide Intermediacy in Directed Functionalization
Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. semanticscholar.orgresearchgate.net The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, and it can also act as a directing group. researchgate.net The functionalization often occurs at the C2 position.
One strategy involves the addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride (B1165640) to afford 2-substituted pyridines. organic-chemistry.org Another approach is the palladium-catalyzed direct arylation of pyridine N-oxides, which shows excellent selectivity for the 2-position. researchgate.net After functionalization, the N-oxide can be readily removed by deoxygenation to yield the substituted pyridine. semanticscholar.orgresearchgate.net
A novel umpolung strategy allows for the selective C2 functionalization of the pyridine ring by converting pyridine-N-oxides into (pyridine-2-yl)phosphonium salts. These salts can then react as 2-pyridyl nucleophile equivalents with various electrophiles. acs.org This method avoids the need for unstable organometallic reagents and proceeds under mild conditions. acs.org
While not a direct synthesis of this compound, the use of pyridine N-oxide intermediates represents a powerful and flexible platform for the synthesis of a wide range of 2-substituted pyridine derivatives. semanticscholar.orgresearchgate.netorganic-chemistry.org
Formation of Phenoxy Ether Linkages in Pyridine Systems
The synthesis of diaryl ethers, particularly those involving a pyridine ring, is a cornerstone of many chemical manufacturing processes. The specific case of this compound involves the coupling of a dichlorophenol moiety with a nitropyridine core.
A documented laboratory-scale synthesis provides a practical example of this transformation. prepchem.com In this procedure, the starting materials are reacted to yield the target compound, which is then isolated and purified. The process involves dissolving the reactants in a suitable solvent, followed by a reaction period, and then isolation of the crystalline product. prepchem.com
Mechanism of Phenoxide Coupling with Activated Pyridine Rings
The formation of the ether linkage in this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, which is typically electron-rich, is made susceptible to nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2) at the 5-position.
The key steps of the mechanism are:
Activation of the Pyridine Ring : The nitro group strongly withdraws electron density from the pyridine ring, particularly from the ortho (C2, C6) and para (C4) positions. This creates a significant partial positive charge on these carbon atoms, making them electrophilic.
Formation of the Nucleophile : The phenolic reactant (3,4-dichlorophenol) is deprotonated by a base to form the more nucleophilic 3,4-dichlorophenoxide ion.
Nucleophilic Attack : The phenoxide ion attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen like chlorine at the C2 position). This attack leads to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. During this stage, the aromaticity of the pyridine ring is temporarily lost. nih.govresearchgate.net
Rearomatization : The intermediate complex collapses, expelling the leaving group (e.g., chloride ion) and restoring the aromaticity of the pyridine ring, resulting in the final diaryl ether product.
Computational studies on related systems have shown that this dearomatization of the pyridine ring is a crucial step in the reaction pathway. nih.gov
Factors Influencing Regioselectivity and Yield in Ether Synthesis
The efficiency and outcome of pyridine ether synthesis are governed by several critical factors that influence both the reaction rate and the regioselectivity—the specific position on the pyridine ring where the ether linkage forms.
Electronic Effects of Substituents : The nature and position of substituents on the pyridine ring are paramount. Strong electron-withdrawing groups (EWGs) like -NO2 are essential for activating the ring towards nucleophilic attack. The regioselectivity is directed by the position of the EWG; nucleophilic substitution is favored at the ortho and para positions relative to the EWG. For instance, in the synthesis of 2-chloro-5-nitropyridine, the selectivity can be low, with byproducts like 2-chloro-3-nitropyridine (B167233) also forming. google.com The electronic influence of substituents can polarize the ring, directing the incoming nucleophile to a specific site. nih.gov
Nature of the Leaving Group : The facility with which the leaving group departs from the Meisenheimer complex affects the reaction rate. Common leaving groups include halogens (F, Cl, Br, I), with fluoride (B91410) being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.
Reaction Conditions : Temperature, solvent, and the choice of base can significantly impact the reaction yield. The base must be strong enough to deprotonate the phenol without causing unwanted side reactions. The solvent's polarity can influence the stabilization of the charged intermediate, thereby affecting the reaction rate.
Steric Hindrance : Bulky substituents near the reaction site on either the pyridine ring or the phenoxide can sterically hinder the approach of the nucleophile, potentially lowering the reaction rate and yield. nih.gov However, electronic effects are often the dominant factor in determining regioselectivity. nih.gov
Green Chemistry Principles in the Synthesis of Pyridine Ether Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—such as high atom economy, use of safer solvents, and catalytic processes—are increasingly being applied to the synthesis of heterocyclic compounds like pyridine ethers.
Multicomponent Reaction (MCR) Approaches for Substituted Pyridines
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach to complex molecules. researchgate.net While a direct MCR to form this compound is not standard, MCRs are invaluable for constructing the substituted pyridine core itself from simpler acyclic precursors. acsgcipr.org
Classic methods like the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are foundational MCRs for creating the pyridine nucleus. acsgcipr.orgnih.govtaylorfrancis.com Modern variations of these reactions offer access to a diverse range of substituted pyridines that can then be further functionalized. nih.gov For example, a three-component synthesis has been developed that uses a catalytic intermolecular aza-Wittig/Diels-Alder sequence to rapidly produce diverse substituted pyridines. nih.gov These methods often have the advantage of reducing waste and simplifying purification protocols compared to traditional multi-step syntheses. researchgate.net
Sustainable Catalysis in Nitropyridine Ether Synthesis (e.g., Ionic Liquids, Nanocatalysts)
The move towards more sustainable synthetic routes for nitropyridine ethers involves replacing traditional volatile organic solvents and homogeneous catalysts with greener alternatives like ionic liquids and recoverable nanocatalysts.
Ionic Liquids (ILs) : ILs are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netmdpi.com They can serve as both the solvent and the catalyst in chemical reactions, facilitating product separation and catalyst recycling. researchgate.netdokumen.pub Task-specific ionic liquids can be designed with functional groups that actively participate in or catalyze the reaction, enhancing efficiency and selectivity. dokumen.pub The use of ILs can improve reaction rates and yields while minimizing the environmental impact associated with volatile organic compounds (VOCs). taylorfrancis.com
Nanocatalysts : Nanoparticles of metals like palladium, platinum, or rhodium exhibit high catalytic activity due to their large surface-area-to-volume ratio. mdpi.com When used for reactions like pyridine synthesis, they can lead to higher efficiency and milder reaction conditions. A significant challenge is preventing the agglomeration and deactivation of these nanoparticles. Dispersing nanocatalysts in ionic liquids is a promising strategy, as the IL can act as a stabilizing medium, preventing agglomeration while allowing for easy separation and reuse of the catalyst system. mdpi.com Supported Ionic Liquid Phase (SILP) catalysts, where a thin layer of an IL containing a catalyst is immobilized on a solid support, combine the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (easy recovery), making them ideal for sustainable continuous flow processes. mdpi.com
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 2-(3,4-Dichlorophenoxy)-5-nitropyridine. Each technique provides unique and complementary information, which, when pieced together, reveals a detailed picture of the compound's atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in public databases, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the constituent nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons on both the dichlorophenyl and nitropyridine rings. The protons on the nitropyridine ring are expected to be significantly deshielded due to the electron-withdrawing effects of the nitro group and the pyridine (B92270) nitrogen. The proton at the 6-position of the pyridine ring would likely appear as a doublet, while the proton at the 4-position would be a doublet of doublets, and the proton at the 3-position would also be a doublet. The protons on the 3,4-dichlorophenyl ring would exhibit a more complex splitting pattern, with the proton at the 2-position appearing as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the nitropyridine ring are expected to show resonances at lower field (higher ppm) compared to those of the dichlorophenyl ring due to the influence of the electronegative nitrogen and nitro group. The carbon atom attached to the nitro group (C5) and the carbon atom attached to the ether oxygen (C2) on the pyridine ring would be particularly deshielded. The carbon atoms bonded to chlorine on the dichlorophenyl ring (C3' and C4') would also exhibit characteristic chemical shifts.
A hypothetical data table for the expected NMR signals is presented below:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-6 | ~8.8 - 9.2 | d | Pyridine Ring |
| H-4 | ~8.4 - 8.7 | dd | Pyridine Ring |
| H-3 | ~7.2 - 7.5 | d | Pyridine Ring |
| H-2' | ~7.6 - 7.8 | d | Phenyl Ring |
| H-5' | ~7.4 - 7.6 | dd | Phenyl Ring |
| H-6' | ~7.1 - 7.3 | d | Phenyl Ring |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-2 | ~160 - 165 | Pyridine Ring |
| C-3 | ~110 - 115 | Pyridine Ring |
| C-4 | ~140 - 145 | Pyridine Ring |
| C-5 | ~145 - 150 | Pyridine Ring |
| C-6 | ~150 - 155 | Pyridine Ring |
| C-1' | ~150 - 155 | Phenyl Ring |
| C-2' | ~120 - 125 | Phenyl Ring |
| C-3' | ~130 - 135 | Phenyl Ring |
| C-4' | ~130 - 135 | Phenyl Ring |
| C-5' | ~125 - 130 | Phenyl Ring |
| C-6' | ~115 - 120 | Phenyl Ring |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, these spectra would be characterized by several key vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C ether linkage would likely exhibit a strong stretching vibration around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl ring would be present in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring breathing modes would also be prominent in the Raman spectrum.
A summary of expected vibrational bands is provided in the table below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | FT-IR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1560 | FT-IR |
| Symmetric NO₂ Stretch | 1300 - 1370 | FT-IR, Raman |
| Aromatic C=C & C=N Stretch | 1400 - 1600 | FT-IR, Raman |
| C-O-C Ether Stretch | 1200 - 1250 | FT-IR |
| C-Cl Stretch | <800 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₆Cl₂N₂O₃), HRMS would be used to determine the exact mass of the molecular ion.
The theoretical exact mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in an approximate ratio of 9:6:1, which is a distinctive signature for dichlorinated compounds. The measured mass from an HRMS experiment would be expected to be very close to the calculated theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.
| Ion | Calculated m/z | Relative Abundance |
| [C₁₁H₆³⁵Cl₂N₂O₃]⁺ | ~283.9755 | 100% |
| [C₁₁H₆³⁵Cl³⁷ClN₂O₃]⁺ | ~285.9726 | ~65% |
| [C₁₁H₆³⁷Cl₂N₂O₃]⁺ | ~287.9696 | ~10% |
Note: The calculated m/z values are approximate.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the extended conjugated system involving both aromatic rings and the nitro group would likely result in absorption maxima in the UV region. The nitro group, being a strong chromophore, would significantly influence the spectrum. One would anticipate a strong absorption band corresponding to the π → π* transitions of the aromatic systems, and a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the nitro group. The exact position of the absorption maxima (λmax) would be dependent on the solvent polarity.
Conformational Preferences and Stereochemical Insights
The conformational flexibility of this compound is primarily centered around the C-O-C ether linkage. The relative orientation of the two aromatic rings is a key stereochemical feature. Based on the analysis of similar diaryl ether structures, it is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the two rings.
The dihedral angle between the mean planes of the 3,4-dichlorophenyl and 5-nitropyridine rings would be a crucial parameter to define this conformation. This angle is likely to be significantly greater than 0°, indicating a twisted arrangement. Computational modeling, in conjunction with any available experimental data from techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, could provide further insights into the preferred solution-state conformation. The solid-state conformation determined by X-ray diffraction may differ from the solution-state conformation due to packing forces in the crystal lattice. Understanding these conformational preferences is vital for comprehending the molecule's potential interactions and reactivity.
Analysis of Dihedral Angles in Phenoxy-Pyridine Systems
A crystallographic study of the analogous compound, 2-(4-Methylphenoxy)-5-nitropyridine, reveals a significantly twisted molecular structure. nih.govresearchgate.netresearchgate.net In this molecule, the dihedral angle between the pyridine and benzene (B151609) rings is reported to be 61.16(13)°. nih.govresearchgate.netresearchgate.net This substantial deviation from coplanarity indicates a non-planar arrangement is energetically favored, likely to minimize steric hindrance between the two rings.
The nitro group in 2-(4-Methylphenoxy)-5-nitropyridine was found to be nearly coplanar with the pyridine ring, with an O-N-C-C torsion angle of -178.1(3)°. nih.govresearchgate.netresearchgate.net This planarity suggests a degree of electronic communication between the nitro substituent and the pyridine ring.
For this compound, it is reasonable to anticipate a similarly twisted conformation. The presence of two chlorine atoms on the phenoxy ring, particularly the chlorine at the 3-position, would likely introduce additional steric strain, potentially leading to an even larger dihedral angle compared to the 4-methyl analogue. The precise dihedral angle would be a balance between the steric repulsion of the ortho-hydrogen on the pyridine and the substituents on the phenoxy ring, and the electronic effects that might favor a more planar arrangement for optimal orbital overlap.
| Compound | Dihedral Angle between Pyridine and Phenoxy Rings (°) | Reference |
|---|---|---|
| 2-(4-Methylphenoxy)-5-nitropyridine | 61.16(13) | nih.govresearchgate.netresearchgate.net |
Intramolecular Interactions and Hydrogen Bonding Motifs
The conformation of this compound is further stabilized by a network of weak intramolecular interactions. While definitive experimental data on these interactions for the title compound are absent from the reviewed literature, its structural features suggest the potential for several types of non-covalent bonding.
In the solid state of the analogue 2-(4-Methylphenoxy)-5-nitropyridine, the crystal packing is influenced by C-H···O interactions. nih.govresearchgate.net Specifically, a hydrogen bond is observed between a carbon atom of the phenoxy ring and an oxygen atom of the nitro group of an adjacent molecule. researchgate.net Furthermore, π-π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the supramolecular assembly, with a centroid-centroid distance of 3.8259(18) Å. nih.govresearchgate.netresearchgate.net
Within a single molecule of this compound, it is plausible that weak intramolecular hydrogen bonds of the C-H···O or C-H···N type could exist. These might involve the hydrogen atom at the 6-position of the pyridine ring and one of the oxygen atoms of the nitro group, or the nitrogen atom of the pyridine ring. The presence of the electronegative chlorine atoms on the phenoxy ring could also modulate the electronic environment and influence the strength of any such interactions. The specific geometry dictated by the dihedral angle will ultimately determine the feasibility and strength of these intramolecular contacts.
Influence of Substituents on Overall Molecular Conformation
The 5-nitro group on the pyridine ring is a strong electron-withdrawing group. Its presence deactivates the pyridine ring towards electrophilic substitution and influences the electronic distribution within the ring. As observed in the analogue 2-(4-Methylphenoxy)-5-nitropyridine, the nitro group tends to be coplanar with the pyridine ring, which maximizes its resonance effect. nih.govresearchgate.netresearchgate.net This electronic demand for planarity with the pyridine ring will be a constant factor in the conformational considerations of the title compound.
On the phenoxy ring, the 3,4-dichloro substituents also exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. More significantly, the chlorine atom at the 3-position introduces considerable steric bulk in proximity to the ether linkage. This steric hindrance with the ortho-hydrogen of the pyridine ring is expected to be a major determinant of the molecular conformation, forcing the molecule to adopt a twisted geometry to alleviate this strain. The combined electronic effects of the nitro and dichloro substituents will also modulate the electron density on the aromatic rings, which can, in turn, affect the strength of potential intramolecular and intermolecular interactions.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular properties of organic compounds. For molecules like 2-(3,4-Dichlorophenoxy)-5-nitropyridine, DFT methods, particularly using functionals like B3LYP, are employed to predict its geometry, electronic structure, and spectroscopic features with a high degree of accuracy.
The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would likely reveal a non-planar structure. The dihedral angle between the pyridine (B92270) and the dichlorophenyl rings is a key parameter. In similar structures, such as 2-(4-methylphenoxy)-5-nitropyridine, this angle is significant, around 61.16°, indicating considerable twisting. nih.gov This twist arises from the steric hindrance between the ortho-hydrogen of the pyridine ring and the hydrogen atom on the dichlorophenyl ring.
The electronic structure is characterized by the distribution of electrons and the nature of chemical bonds. The nitro group (NO₂) is a strong electron-withdrawing group and is expected to be nearly coplanar with the pyridine ring to maximize resonance effects. nih.gov The dichlorophenoxy moiety also influences the electronic landscape through inductive and resonance effects. The carbon-chlorine and ether (C-O-C) linkages will have bond lengths and angles typical for such functional groups, which can be precisely calculated using DFT.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Dihedral Angle (Pyridine-Phenyl) | ~60-70° |
| C-O-C Bond Angle | ~118-122° |
| O-N-C-C Torsion Angle | ~175-180° |
| C-Cl Bond Lengths | ~1.73-1.75 Å |
Note: These values are representative and based on studies of similar molecules. Actual values would require specific DFT calculations for the title compound.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenoxy ring, while the LUMO would be concentrated on the electron-deficient nitropyridine ring system. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. scirp.org For nitropyridine derivatives, this gap is influenced by the nature and position of substituents. The presence of the strong electron-withdrawing nitro group significantly lowers the LUMO energy, and the dichlorophenoxy group raises the HOMO energy, leading to a moderately small energy gap, indicating potential for charge transfer interactions within the molecule. nih.govscirp.org
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.5 to -7.5 |
| ELUMO | ~ -2.5 to -3.5 |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 |
| Electronegativity (χ) | ~ 4.5 to 5.5 |
| Chemical Hardness (η) | ~ 1.7 to 2.3 |
Note: These values are estimations based on DFT calculations of analogous compounds. youtube.comresearchgate.netscirp.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The nitrogen atom of the pyridine ring would also exhibit a negative potential. Conversely, positive potential regions (blue areas) are expected around the hydrogen atoms and over the C-Cl bonds, indicating sites for potential nucleophilic interaction.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. academie-sciences.fr It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.
In this compound, significant delocalization is expected from the lone pairs of the ether oxygen and the chlorine atoms into the antibonding orbitals of the aromatic rings. The most substantial charge transfer interactions would likely involve the lone pairs of the nitro group's oxygen atoms interacting with the π* orbitals of the pyridine ring. This analysis also confirms the charge distribution, with the nitro group and chlorine atoms carrying partial negative charges, while the adjacent carbon atoms bear partial positive charges.
Theoretical vibrational frequency calculations are used to interpret and assign experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of characteristic absorption bands.
For this compound, the calculated spectrum would show characteristic peaks for the functional groups present. Key vibrational modes would include:
NO₂ stretching: Asymmetric and symmetric stretching vibrations, typically appearing in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
C-O-C stretching: Asymmetric stretching of the ether linkage.
C-Cl stretching: Vibrations associated with the carbon-chlorine bonds.
Aromatic C-H and C=C stretching: Vibrations characteristic of the pyridine and benzene (B151609) rings.
A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental data, accounting for anharmonicity and basis set limitations.
DFT calculations can also predict various thermodynamic properties of a molecule at a given temperature, such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These parameters are derived from the vibrational analysis and are essential for understanding the molecule's stability and its behavior in chemical reactions.
The heat of formation (ΔHf) is a key indicator of energetic stability. For nitropyridine derivatives, isodesmic reactions are often employed in computational studies to calculate ΔHf with high accuracy. These calculations would likely show that this compound is an energetically stable compound under standard conditions.
Table 3: Predicted Thermodynamic Properties at 298.15 K
| Property | Predicted Value |
| Zero-Point Vibrational Energy | ~100-120 kcal/mol |
| Enthalpy (H) | Varies with calculation |
| Entropy (S) | ~100-120 cal/mol·K |
| Heat of Formation (ΔHf) | Positive value, indicating an endothermic compound |
Note: These are representative values and would need to be calculated specifically for the title compound.
Molecular Dynamics (MD) Simulations
The flexibility of pyridine ethers is largely determined by the torsional freedom around the C-O-C ether linkage. This dihedral angle dictates the relative orientation of the pyridinyl and dichlorophenyl rings. In a molecule like this compound, the presence of substituents on both aromatic rings will influence the conformational landscape.
MD simulations on related poly(ether ether ketone) (PEEK) polymers, which also contain phenoxy-phenyl ether linkages, have identified key vibrational modes associated with the ether group. nih.gov For instance, scissoring of the Ph-O-Ph moiety is observed in the low-wavenumber Raman spectra, indicating a degree of flexibility. nih.gov For this compound, the torsional potential around the ether bond would likely exhibit multiple local minima corresponding to different rotational isomers (rotamers). The relative energies of these conformers would be influenced by steric hindrance between the chlorine atoms on the phenoxy group and the nitro group or the nitrogen atom on the pyridine ring, as well as by electronic effects.
Computational studies on other substituted diaryl ethers have shown that the energy barriers to rotation around the ether linkage are typically low, allowing for rapid interconversion between different conformations at room temperature. The flexibility of such molecules is an important determinant of their interaction with biological targets or their packing in the solid state. For instance, in drug design, the ability of a molecule to adopt a specific conformation to fit into a binding pocket is crucial for its activity. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description of Motion |
|---|---|---|
| Ether Scissoring | 85-98 | In-plane bending of the Ph-O-Ph angle |
| Aromatic-Ether Stretch | 1230-1270 | Stretching of the C-O bonds |
| Dihedral Torsion | Low Frequency | Twisting around the C-O-C linkage |
This table presents typical vibrational frequencies for ether linkages in aromatic compounds, derived from computational studies on related molecules. nih.gov The exact frequencies for this compound would require specific calculations.
The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations are particularly adept at characterizing these interactions and predicting how the solvent environment influences the solute's conformation and properties. mdpi.com The solubility and reactivity of the compound are directly linked to the nature and strength of these intermolecular forces.
The key functional groups in this compound that dictate its interactions are:
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, this nitrogen is a primary site for hydrogen bonding.
The Nitro Group: The oxygen atoms of the nitro group are also strong hydrogen bond acceptors.
The Dichlorophenoxy Group: The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govmdpi.com Furthermore, the aromatic rings can engage in π-π stacking interactions with other aromatic molecules or with the solvent.
The Ether Oxygen: The ether oxygen is a weaker hydrogen bond acceptor compared to the pyridine nitrogen and the nitro group oxygens.
MD simulations of pyridine derivatives in aqueous solution have shown that the pyridine nitrogen is a dominant site for hydration. mdpi.com For this compound, a solvation shell of water molecules would be expected to form around the polar pyridine and nitro moieties. The less polar dichlorophenoxy part of the molecule would be less favorably solvated by water and would tend to interact with non-polar solvents or other solute molecules. This amphiphilic character can lead to complex aggregation behavior in certain solvents.
Studies on halogenated compounds have highlighted the importance of halogen bonding in directing intermolecular associations. nih.govmdpi.com In a solution of this compound, the chlorine atoms could form halogen bonds with electron-rich sites on solvent molecules or other solute molecules.
| Functional Group | Type of Interaction | Potential Interaction Partner |
|---|---|---|
| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Protic solvents (e.g., water, methanol) |
| Nitro Group Oxygens | Hydrogen Bonding (Acceptor) | Protic solvents |
| Chlorine Atoms | Halogen Bonding (Donor) | Electron-rich atoms (e.g., oxygen, nitrogen) |
| Aromatic Rings | π-π Stacking | Other aromatic molecules |
This table summarizes the likely intermolecular interactions based on the functional groups present in the molecule, as inferred from studies on analogous compounds. mdpi.comnih.govmdpi.com
Quantum Chemical Insights into Aromatic Ether Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to probe the electronic structure of molecules and thereby predict their reactivity. tandfonline.comresearchgate.net For this compound, these methods can help to identify the most likely sites for electrophilic and nucleophilic attack, and to understand how the substituents influence the reactivity of the aromatic rings.
The reactivity of this molecule is a product of the electronic properties of its constituent parts: the 5-nitropyridine ring and the 3,4-dichlorophenoxy group, linked by an ether oxygen.
The 5-Nitropyridine Ring: The pyridine ring itself is electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The addition of a strongly electron-withdrawing nitro group at the 5-position further deactivates this ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The most likely sites for nucleophilic attack are the carbon atoms ortho and para to the nitro group (positions 2 and 4). Since position 2 is occupied by the phenoxy group, this makes the C-O bond a potential target for nucleophilic cleavage under certain conditions.
Quantum chemical calculations on substituted phenols and aromatic ethers have shown a good correlation between calculated properties, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, and experimentally observed reactivity. tandfonline.comresearchgate.net For this compound, one would expect the LUMO (Lowest Unoccupied Molecular Orbital) to be localized primarily on the nitropyridine ring, indicating its susceptibility to nucleophilic attack. The HOMO (Highest Occupied Molecular Orbital) is likely to have significant contributions from the dichlorophenoxy ring, suggesting it would be the initial site of interaction with electrophiles.
| Reaction Type | Most Likely Site | Influence of Substituents |
|---|---|---|
| Nucleophilic Aromatic Substitution | C2 and C4 of the pyridine ring | Activated by the nitro group and the pyridine nitrogen. |
| Electrophilic Aromatic Substitution | Positions ortho to the ether oxygen on the dichlorophenoxy ring | Directed by the ether oxygen; deactivated by the chlorine atoms. |
| Nucleophilic Cleavage | Ether C-O bond on the pyridine side | Facilitated by the electron-deficient nature of the nitropyridine ring. |
This table outlines the expected reactivity based on the electronic effects of the substituents, as supported by general principles of organic chemistry and computational studies on related aromatic systems. tandfonline.comresearchgate.net
Reactivity and Derivatization Strategies
Nucleophilic Reactivity at the Pyridine (B92270) Ring
The pyridine ring in this compound is highly susceptible to nucleophilic attack due to significant electronic activation.
The presence of a nitro group (NO₂) at the 5-position of the pyridine ring is critical to the molecule's reactivity. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it highly electrophilic. nih.govwikipedia.org This activation is particularly pronounced at the positions ortho and para to the nitro group (the 2-, 4-, and 6-positions). Nucleophilic aromatic substitution (SNAr) reactions are therefore highly favored on this scaffold. wikipedia.org
The mechanism involves the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The nitro group effectively stabilizes this intermediate by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution. nih.govwikipedia.org Pyridines are generally more reactive than benzene (B151609) in SNAr reactions because the ring nitrogen atom also helps to delocalize the negative charge in the intermediate. wikipedia.org The nitro group is often described as a "synthetic chameleon" due to its ability to activate scaffolds for reactions with nucleophiles and serve as a precursor for other functional groups. nih.gov
In 5-nitropyridine systems, the 2-position is highly activated towards nucleophilic attack. In the case of 2-(3,4-Dichlorophenoxy)-5-nitropyridine, the 3,4-dichlorophenoxy group at the 2-position can function as a leaving group, allowing for its displacement by various nucleophiles. This reactivity is analogous to that of 2-halo-5-nitropyridines, which readily undergo substitution reactions at the 2-position. acs.orgrsc.org
Research on related compounds, such as 2-chloro-5-nitropyridine (B43025), has shown that they react with nucleophiles like arenethiolates to yield 2-arylthio-5-nitropyridines via an addition-elimination mechanism. rsc.org Similarly, methods for the synthesis of various 2-substituted-5-nitropyridines often start from precursors where a leaving group is present at the 2-position. researchgate.net The vicarious nucleophilic substitution (VNS) is another powerful method for the functionalization of nitropyridines, typically introducing substituents at positions ortho or para to the nitro group. nih.govacs.org This body of research underscores the feasibility of selectively targeting the C2-position of this compound for introducing new functionalities by displacing the dichlorophenoxy group.
Transformations of the Nitro Group
The nitro group is not merely an activating group; it is also a versatile functional handle that can be converted into a variety of other substituents, profoundly altering the electronic and steric properties of the molecule.
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in an alcohol or ethyl acetate (B1210297) solvent. | Highly effective for both aromatic and aliphatic nitro groups. Can also cause dehalogenation. | commonorganicchemistry.com |
| H₂, Raney Nickel | Hydrogen gas, Raney Nickel catalyst. | Often preferred over Pd/C when trying to avoid dehalogenation of aryl chlorides or bromides. | commonorganicchemistry.com |
| Fe, HCl or CH₃COOH | Iron powder in the presence of a strong or weak acid. | A classic, cost-effective, and mild method for reducing nitro groups in the presence of other reducible functionalities. | masterorganicchemistry.comresearchgate.net |
| SnCl₂ | Tin(II) chloride, typically in an alcohol solvent like ethanol (B145695). | Provides a mild method for reduction and is tolerant of many other functional groups. | masterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems. | Can be useful for substrates incompatible with hydrogenation or strongly acidic conditions. | wikipedia.org |
Beyond reduction to the amine, the nitro group can undergo other transformations. Partial reduction can lead to different oxidation states. For example, under controlled conditions using reagents like zinc dust in aqueous ammonium (B1175870) chloride, nitroarenes can be reduced to the corresponding hydroxylamines (R-NH-OH). wikipedia.org Further derivatization can be achieved from these intermediates. The nitro group has been described as a versatile precursor for functionalities including formyl, acyl, and cyano groups in various heterocyclic systems. nih.gov
Reactivity of the Dichlorophenoxy Moiety
The 3,4-dichlorophenoxy portion of the molecule also possesses its own characteristic reactivity, primarily as an aryl ether. The ether linkage (-O-) is generally stable but can be cleaved under harsh conditions. numberanalytics.com The main reactivity of this moiety concerns electrophilic aromatic substitution on the dichlorinated benzene ring.
In aryl alkyl ethers, the alkoxy group is an activating, ortho-, para-directing group for electrophilic substitution due to its ability to donate electron density to the ring via resonance. shaalaa.comshaalaa.com However, in this compound, this activating effect is counteracted by the two deactivating chloro substituents on the phenoxy ring. masterorganicchemistry.com Halogens are deactivating towards electrophilic aromatic substitution because their inductive electron-withdrawing effect outweighs their resonance-donating effect. masterorganicchemistry.com Therefore, electrophilic substitution reactions, such as nitration or halogenation, on the dichlorophenyl ring would be significantly slower than on an unsubstituted anisole (B1667542) ring and would be directed by the combined influence of the ether and chloro groups. numberanalytics.com
Potential for Further Aromatic Substitution on the Dichlorophenyl Ring
The dichlorophenyl ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This deactivation stems from the cumulative electron-withdrawing effects of the two chlorine atoms and the ether-linked 5-nitropyridyl group. Electrophilic attack on a benzene ring is an energetically demanding process that proceeds via a positively charged intermediate (a sigma complex or arenium ion). The presence of multiple deactivating groups destabilizes this intermediate, thereby increasing the activation energy and hindering the reaction.
In principle, forcing conditions, such as high temperatures and the use of strong superacids, could potentially effect substitution. However, such conditions are likely to be harsh enough to cause degradation of the starting material, particularly cleavage of the ether bond or reaction at the more reactive nitropyridine ring.
Chemical Cleavage of the Ether Linkage
The ether linkage in this compound represents a point of potential chemical reactivity, susceptible to cleavage under specific conditions. Diaryl ethers are generally robust, but the electronic nature of the connected aromatic rings can influence the facility of this cleavage.
Strong acids, such as hydrogen halides (HBr and HI), are commonly employed for the cleavage of ethers. libretexts.orgkhanacademy.orgmasterorganicchemistry.comyoutube.com The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the reaction would likely proceed via nucleophilic aromatic substitution on the electron-deficient 5-nitropyridine ring, especially given that the phenyl ring is deactivated towards substitution. The expected products would be 3,4-dichlorophenol (B42033) and 2-halo-5-nitropyridine. The reaction conditions, such as temperature and the concentration of the acid, would be critical factors in achieving this transformation.
Alternatively, cleavage can sometimes be effected under reductive or oxidative conditions, although these methods are less common for diaryl ethers of this type. Given the presence of a reducible nitro group, reductive cleavage conditions would likely lead to the reduction of the nitro group to an amine, which could then alter the reactivity of the pyridine ring towards the cleavage reaction.
Specific experimental data on the cleavage of the ether linkage in this compound is not extensively documented in readily accessible scientific literature, but the general principles of ether cleavage provide a strong indication of the expected reactivity and products.
Environmental Fate and Degradation Pathways Academic Focus
Abiotic Transformation Mechanisms
Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental degradation of 2-(3,4-Dichlorophenoxy)-5-nitropyridine. These mechanisms primarily include photochemical degradation and hydrolysis.
Photochemical Degradation Pathways of Pyridine (B92270) Derivatives
The presence of a chromophore in a molecule, a part of the molecule responsible for its color, makes it more susceptible to photochemical reactions. mdpi.com Pyridine derivatives, particularly those with a nitro group, are known to be photolabile. researchgate.netnih.gov The photodegradation of such compounds can involve the oxidation of the pyridine ring and the reduction of the nitro group to a nitroso group. researchgate.net For some 1,4-dihydropyridine (B1200194) derivatives, the position of the nitro group is strongly related to the photoreactivity of the substance. nih.gov The degradation process can lead to a complete loss of the original compound's properties. researchgate.net
Electron-releasing groups, such as a hydroxyl group, on the pyridine ring can increase the molecule's reactivity with singlet oxygen, a highly reactive form of oxygen, which can enhance photooxidation. core.ac.uk The photodegradation of some pyridine derivatives has been shown to result in the cleavage of the pyridine ring itself. core.ac.uk
Hydrolytic Stability of the Ether Linkage under Environmental Conditions
The ether linkage in this compound is a key structural feature influencing its environmental persistence. The stability of similar ether linkages, such as in 2,4-Dichlorophenoxyacetic acid (2,4-D), has been studied. The rate of hydrolytic degradation of such compounds is influenced by temperature and pH, with increased rates observed at higher temperatures and in alkaline waters. researchgate.net
Studies on 2,4-D esters have shown that the hydrolysis rates are highly dependent on the ester's structure, with those having an ether linkage near a carboxyl group generally hydrolyzing more rapidly. researchgate.net This suggests that hydrolysis can be a major transformation pathway in natural waters, especially under basic conditions. researchgate.net The consideration of solvent effects is also important when investigating hydrolysis reactions. pku.edu.cn While 2,4-D itself is considered stable under recommended storage conditions, its derivatives can undergo hydrolysis. nih.gov
Biotic Degradation Mechanisms (Microbial Transformations)
Microbial activity is a critical component of the environmental breakdown of organic compounds, including those with pyridine and nitroaromatic structures.
Aerobic and Anaerobic Degradation Processes of Nitroaromatic Compounds
Certain denitrifying bacteria have been isolated that can degrade pyridine under both aerobic and anaerobic conditions. bohrium.comoregonstate.edunih.govnih.gov These bacteria can use nitrate (B79036), nitrite (B80452), and nitrous oxide as electron acceptors during anaerobic degradation. bohrium.comnih.gov The use of nitrate as an electron acceptor in bioremediation can be advantageous due to its water solubility, low cost, and lack of toxicity. oregonstate.edu However, in environments with high nitrate concentrations, the transient accumulation of nitrite can inhibit microbial growth and the degradation of pyridine. bohrium.comnih.gov For some bacteria, the specific growth rate on pyridine can be higher under denitrifying (anaerobic) conditions than under aerobic conditions, especially at higher concentrations of the compound. nih.gov
The degradation of nitroaromatic compounds is a key aspect of the environmental fate of this compound. The degradation of related compounds like 2,4-D is primarily driven by enzymatic processes carried out by soil microorganisms. nih.gov
Enzymatic Pathways Involved in Pyridine Ring Cleavage
The microbial metabolism of the pyridine ring has been extensively studied. Several bacterial species are capable of using pyridine compounds as their sole source of carbon and energy. nih.gov The degradation process often involves the formation of hydroxylated intermediates, such as pyridinediols. nih.gov
A complete catabolic pathway for pyridine has been identified in Arthrobacter sp. strain 68b. This pathway involves four enzymatic steps, starting with the cleavage of the pyridine ring by a two-component flavin-dependent monooxygenase system. asm.org Subsequent enzymatic reactions are catalyzed by (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase, amidohydrolase, and succinate (B1194679) semialdehyde dehydrogenase, ultimately leading to the formation of succinic acid. asm.org In other bacteria, the induction of enzymes like glutarate-dialdehyde dehydrogenase has been observed during pyridine degradation, suggesting an N-C-2 ring cleavage mechanism. nih.gov The cleavage of C-N bonds in aromatic heterocycles like pyridine is a crucial step in their degradation. nih.gov
Reduction of Nitro Groups in Environmental Contexts
The nitro group on the pyridine ring is also subject to transformation. Photochemical degradation can lead to the reduction of an aromatic nitro group to a nitroso group. nih.gov This transformation is a common reaction for nitroaromatic compounds and can be a key step in their environmental degradation pathway. nih.gov
Influence of Substituents on Biodegradability and Recalcitrance
The environmental persistence and susceptibility to microbial degradation of the compound this compound are significantly influenced by the nature and position of its chemical substituents: the dichlorophenoxy group and the nitro group on the pyridine ring. While specific research on the biodegradation of this exact molecule is not extensively documented in publicly available scientific literature, the influence of its constituent functional groups can be inferred from studies on structurally analogous compounds.
The presence of both chloro and nitro substituents on aromatic rings is known to contribute to the recalcitrance of organic compounds. These electron-withdrawing groups decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack, which is often a key initial step in aerobic degradation pathways. uoanbar.edu.iq
The 3,4-dichloro substitution on the phenoxy moiety is a significant factor in the compound's probable resistance to degradation. Chlorinated aromatic compounds are notoriously persistent in the environment. The degradation of related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied. nih.govresearchgate.netnih.govresearchgate.net The initial step in the aerobic degradation of 2,4-D typically involves the cleavage of the ether bond, yielding 2,4-dichlorophenol. nih.gov The subsequent degradation of dichlorophenols can be a rate-limiting step.
The nitro group at the 5-position of the pyridine ring further contributes to the molecule's stability and recalcitrance. Nitroaromatic compounds are generally resistant to oxidative degradation by microorganisms due to the strong electron-withdrawing nature of the nitro group. researchgate.net However, under anaerobic or microaerophilic conditions, the nitro group can be reduced by various microorganisms. This reduction can be a crucial first step in the biodegradation of nitroaromatic compounds.
The pyridine ring itself, being a heterocyclic aromatic compound, has a distinct degradation pathway compared to benzene (B151609) derivatives. The nitrogen atom in the ring affects its electronic properties and reactivity. uoanbar.edu.iq The degradation of pyridine and its derivatives has been observed in various bacteria. researchgate.net However, the rate of transformation is highly dependent on the substituents, with halogenated pyridines generally showing greater persistence.
The combination of a dichlorinated phenoxy group and a nitro group on a pyridine ring in this compound suggests a high degree of recalcitrance. The ether linkage may be a potential site for initial enzymatic attack, leading to the formation of 3,4-dichlorophenol (B42033) and 5-nitropyridin-2-ol. Both of these intermediates are themselves substituted aromatic compounds that are likely to be further degraded slowly. For instance, a Cupriavidus sp. has been shown to be capable of degrading 2,6-dichloro-4-nitrophenol, indicating that microorganisms with the enzymatic machinery to break down such multi-substituted aromatics exist. nih.gov
The following tables provide a summary of research findings on the degradation of compounds containing similar structural motifs, which helps to understand the potential biodegradability of this compound.
Interactive Data Table: Microbial Degradation of Structurally Related Compounds
| Compound | Degrading Microorganism(s) | Key Findings on Substituent Influence |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator JMP134, Pseudomonas spp. | The ether linkage is cleaved to form 2,4-dichlorophenol. The chloro substituents slow down the subsequent ring cleavage. nih.gov |
| 2,6-Dichloro-4-nitrophenol | Cupriavidus sp. CNP-8 | The bacterium can utilize this compound as a sole carbon source, demonstrating that combined chloro and nitro substituents do not always prevent degradation. nih.gov |
| Nitrophenols | Various Pseudomonas and Bacillus species | The nitro group makes the aromatic ring electron-deficient and resistant to oxidative attack. Reductive pathways are often involved in the initial steps of degradation. researchgate.net |
| Pyridine | Arthrobacter sp. | Unsubstituted pyridine can be degraded, but the presence of halogen or nitro groups generally increases recalcitrance. |
Interactive Data Table: Half-lives of Related Compounds in Environmental Matrices
| Compound | Environmental Matrix | Half-life | Conditions | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aerobic Aquatic Environment | ~15 days | - | cdc.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anaerobic Aquatic Environment | 41 to 333 days | - | cdc.gov |
Applications As a Synthetic Building Block and Material Science Precursor
Utilization in the Synthesis of Complex Heterocyclic Systems
The 5-nitropyridine-2-ether scaffold is a well-established precursor for the synthesis of diverse and complex heterocyclic systems. The reactivity of the nitro group is central to many of these transformations. Typically, the synthesis begins with the reduction of the nitro group to a primary amine (5-amino-2-(3,4-dichlorophenoxy)pyridine). This resulting amino group is a versatile handle for constructing new rings fused to the pyridine (B92270) core.
This amino intermediate can undergo a variety of cyclization reactions. For instance, reactions with appropriate reagents can lead to the formation of fused heterocyclic systems such as:
Imidazo[4,5-b]pyridines : These are often synthesized from key intermediates like 2,3,4-triaminopyridines, which can be derived from nitropyridine precursors. nih.gov
Thiazolo[4,5-b]pyridines : The synthesis of this scaffold can be approached through multi-step sequences starting from functionalized pyridines. beilstein-journals.org
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines : Complex, multi-ring systems like these are built from appropriately substituted pyridine precursors. researchgate.net
A notable example of the utility of the 2-substituted-5-nitropyridine framework is seen in the rearrangement of 2-(5-Nitropyrid-2-yl)-3-(arylamino)isoxazol-5(2H)-ones. In the presence of a base like triethylamine, these compounds can rearrange to form complex heterocyclic structures such as imidazo[1,2-a]pyridines and indoles. nih.gov This demonstrates how the nitropyridine moiety can direct the formation of intricate ring systems that are of significant interest in medicinal and materials chemistry.
Furthermore, three-component ring transformations involving dinitropyridone, a ketone, and a nitrogen source can yield various nitropyridines, which are themselves valuable for building even more complex structures. nih.gov These synthetic strategies highlight the potential of 2-(3,4-Dichlorophenoxy)-5-nitropyridine as a starting point for generating a library of novel heterocyclic compounds.
Table 1: Examples of Heterocyclic Systems Derived from Nitropyridine Precursors
| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| 2-Substituted-5-nitropyridines | Imidazo[1,2-a]pyridines | Rearrangement of Isoxazolones | nih.gov |
| Substituted Nitropyridines | Imidazo[4,5-b]pyridines | Reduction and Cyclization | nih.gov |
| Dinitropyridones | Fused Nitropyridines | Three-Component Ring Transformation | nih.gov |
| Functionalized Pyridines | Thiazolo[4,5-b]pyridines | Multi-step Cyclization | beilstein-journals.org |
| Functionalized Pyridines | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Multi-step Cyclization | researchgate.net |
Role as an Intermediate in Fine Chemical Synthesis
This compound is primarily categorized as a synthetic intermediate. It is typically prepared via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine (B43025) and 3,4-dichlorophenol (B42033). The resulting ether linkage is generally stable, allowing for subsequent chemical modifications at other positions of the molecule, most commonly the nitro group.
Nitropyridine derivatives are crucial intermediates in the production of a wide range of fine chemicals, particularly for the pharmaceutical and agrochemical industries. mallakchemicals.comevonik.com For example, 2-chloro-5-nitropyridine itself is a starting material for a class of insecticides. nih.gov The substitution of the chlorine atom with various hydroxyl compounds is a key step in creating these active ingredients. nih.gov By analogy, this compound represents a stable, isolable intermediate that can be advanced toward a final target molecule.
The general utility of nitropyridines as precursors for bioactive compounds is extensive. They are used in the synthesis of compounds targeting a variety of diseases, including potential inhibitors for urease, kinases, and agents for autoimmune diseases. nih.gov The synthesis of ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, a compound with significant herbicidal activity, further illustrates the role of 2-phenoxy-5-nitropyridine structures as vital agrochemical intermediates. nih.gov The presence of the dichlorophenyl group in the target molecule may serve to enhance the biological activity or modify the physical properties of the final product.
Exploration in Advanced Materials Research (e.g., Functional Polymers, Organic Electronics)
While the primary application of this compound is as a synthetic intermediate, its structural motifs suggest potential for use in advanced materials. The field of materials science often leverages molecules with specific electronic and photophysical properties, and nitropyridine derivatives have been noted as promising organic optical materials. nih.gov
The incorporation of pyridine rings into polymer backbones or as pendant groups is a known strategy for creating functional materials. For instance, perfluoropyridine is used to prepare fluoropolymers and network materials due to the high reactivity of the pyridine ring toward nucleophilic substitution. mdpi.com Although the phenoxy group in this compound is less reactive than fluorine, the principle of using pyridines as building blocks for polymers is well-established. google.com
The combination of an electron-deficient nitropyridine ring and an electron-rich dichlorophenoxy system creates a donor-acceptor-type structure. Such structures are of high interest in the field of organic electronics for applications like electrochromic polymers. The charge-transfer interactions within such molecules can lead to unique optical and electronic properties. nih.gov The synthesis of monomers based on furan (B31954) derivatives for biomass-derived polymers highlights the ongoing search for novel building blocks for sustainable and functional materials. rsc.org The potential exists to functionalize this compound further, for example by reducing the nitro group to an amine and then performing polymerization, to create novel functional polymers with tailored thermal, optical, or electronic characteristics.
Thermal Stability and Decomposition Behavior
Anticipated Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Behavior
While specific TGA and DSC curves for 2-(3,4-dichlorophenoxy)-5-nitropyridine are not available, a hypothetical profile can be projected. It is anticipated that the compound exists as a solid at room temperature and would likely exhibit a distinct melting point, which would be observable as an endothermic peak in a DSC scan.
Thermogravimetric analysis would be expected to show stability up to a certain temperature, followed by one or more stages of mass loss. The initial decomposition is likely to be an energetic event due to the presence of the nitro group, a common feature in energetic materials. This would be represented by a sharp exothermic peak in the DSC curve corresponding with the mass loss seen in the TGA data. The thermal decomposition of related energetic materials containing nitro groups often occurs in multiple steps. For instance, the thermal degradation of some compounds involves the initial loss of the nitro group, followed by the fragmentation of the aromatic structures at higher temperatures.
Postulated Pyrolysis Mechanisms and Decomposition Kinetics
The pyrolysis of this compound would likely initiate at the weakest bond within the molecule. The ether linkage (C-O-C) and the C-N bond of the nitro group are potential initiation sites. Homolytic cleavage of the ether bond would generate a dichlorophenoxy radical and a nitropyridinyl radical. Alternatively, the C-NO2 bond could break, releasing nitrogen dioxide and leaving a dichlorophenoxypyridinyl radical.
The subsequent decomposition pathway would involve a complex series of radical reactions, leading to the formation of various smaller volatile molecules and a solid char residue. The gaseous products could include oxides of nitrogen (from the nitro group), carbon monoxide, carbon dioxide, and chlorinated hydrocarbons. The composition of the final products would be highly dependent on the pyrolysis conditions, such as temperature, heating rate, and the surrounding atmosphere.
The kinetics of the decomposition would be expected to follow models that describe solid-state reactions. The activation energy for the decomposition can be influenced by the bond dissociation energies of the weakest links in the molecular structure.
Influence of Molecular Structure on Thermal Stability
The thermal stability of this compound is intrinsically linked to its molecular architecture.
Nitro Group: The presence of the nitro (–NO2) group is a significant factor. Nitroaromatic compounds are known for their energetic nature and can decompose exothermically. The position and electronic environment of the nitro group on the pyridine (B92270) ring influence its stability.
Dichlorophenoxy Group: The chlorine atoms on the phenyl ring are expected to increase the thermal stability of that portion of the molecule due to the strength of the C-Cl bond. However, under pyrolysis conditions, they can contribute to the formation of chlorinated byproducts.
Ether Linkage: The phenoxy-pyridine ether linkage is a point of potential thermal instability. Aryl ethers can cleave at high temperatures, initiating the decomposition cascade.
Aromatic Rings: The pyridine and benzene (B151609) rings are inherently stable structures, but their stability is modified by the attached functional groups. The electron-withdrawing nature of the nitro group and chlorine atoms can affect the electron density distribution and bond strengths within the rings, thereby influencing the decomposition pathway.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(3,4-dichlorophenoxy)-5-nitropyridine?
- Methodological Answer : Synthesis optimization requires addressing regioselectivity and yield. For example, in analogous compounds like 2-(2,6-dichlorophenoxy)-5-nitropyridine, regioselectivity is influenced by solvent polarity and reaction temperature. Using petroleum ether–ethyl acetate (5:1) as a mobile phase during purification achieved a 33% yield, though this may vary for the 3,4-dichloro derivative . Key parameters to test:
- Solvent systems (e.g., DMF for nitro-group stability).
- Catalytic agents (e.g., Lewis acids to enhance phenoxy coupling).
- Temperature control (e.g., maintaining ≤60°C to prevent decomposition).
- Data Table :
| Parameter | Example from Analogous Synthesis |
|---|---|
| Solvent | Petroleum ether–EtOAc (5:1) |
| Yield | 33% |
| NMR | δ 8.98 (d, J=2.5 Hz), 8.55 (d, J=6.0 Hz) |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR/ NMR : Compare peaks to reference data (e.g., δ ~145–165 ppm for pyridine carbons in similar nitropyridines ).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ within 0.3 ppm error margin).
- HPLC-PDA : Use reverse-phase columns (C18) with UV detection at λ=254 nm to assess purity (>95% recommended).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers away from oxidizing agents (e.g., peroxides) and metals to prevent decomposition .
- Waste Disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro and dichlorophenoxy groups in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect likely directs electrophilic attacks to the pyridine ring’s meta position.
- Docking Studies : Screen interactions with biological targets (e.g., malaria parasite enzymes) using AutoDock Vina, referencing similar nitropyridine-based antimalarials .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., -labeled pyridine) to confirm peak assignments via - COSY or HSQC .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures, as done for 4-nitrophenol derivatives .
Q. How does the steric and electronic environment of the dichlorophenoxy group influence regioselectivity in further functionalization?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around the phenoxy group.
- Hammett Analysis : Correlate substituent effects (σ values) with reaction rates. For example, 3,4-dichloro groups (σ~0.78) may deactivate the ring compared to mono-chloro analogs .
Data Contradiction Analysis
Q. Discrepancies in reported yields for nitropyridine syntheses: How to troubleshoot?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction time, catalyst loading, and solvent polarity (e.g., switch from THF to DCM for better nitro-group stability).
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., chlorinated side products) and adjust stoichiometry accordingly.
Application-Oriented Questions
Q. What methodologies validate the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
